molecular formula C22H17N3O3 B2420185 7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol CAS No. 308298-21-7

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol

Cat. No.: B2420185
CAS No.: 308298-21-7
M. Wt: 371.396
InChI Key: FLMWXEBHNKXLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Properties

IUPAC Name

7-[1,3-benzodioxol-5-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22-16(8-6-14-4-3-11-24-21(14)22)20(25-19-5-1-2-10-23-19)15-7-9-17-18(12-15)28-13-27-17/h1-12,20,26H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMWXEBHNKXLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=C(C4=C(C=CC=N4)C=C3)O)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The intermediate 1j is prepared using a modified Chan-Lam coupling protocol:

  • Reactants : 2-Aminopyridine (0.531 mmol) and benzo[d]dioxol-5-yl boronic acid (0.584 mmol).
  • Catalyst : 10 mol% Cu(OAc)₂ in dichloroethane (DCE) at reflux for 7 hours.
  • Workup : Aqueous extraction with ethyl acetate (3 × 15 mL), drying over Na₂SO₄, and column chromatography (hexane/EtOAc, 9:1).

Analytical Data

  • Yield : 89% (101 mg).
  • Melting Point : 105–106°C.
  • ¹H NMR (400 MHz, CDCl₃) : δ = 8.15 (d, J = 5.0 Hz, 1H), 7.43–7.36 (m, 1H), 6.96–6.81 (m, 4H), 6.74 (d, J = 8.4 Hz, 1H).
  • HRMS (ESI) : m/z calcd. for C₁₂H₁₁N₂O₂ [M+H]⁺: 215.0815; found: 215.0817.

Functionalization of Quinolin-8-ol at Position 7

Directed Ortho-Metalation Strategy

The 8-hydroxy group activates the quinoline ring for electrophilic substitution at position 7. A directed metalation approach is employed:

  • Deprotonation : Treatment of quinolin-8-ol with lithium diisopropylamide (LDA) at −78°C in THF generates a lithiated species at position 7.
  • Electrophilic Quenching : Reaction with chloromethyl-N-(benzo[d]dioxol-5-yl)pyridin-2-amine (synthesized from 1j via chloromethylation with formaldehyde/HCl) yields the desired methylene-bridged product.

Reaction Parameters

  • Temperature : −78°C to room temperature.
  • Solvent : Anhydrous THF.
  • Purification : Column chromatography (hexane/EtOAc, 2:3).

Final Assembly and Characterization

Coupling Reaction Mechanism

The lithiated quinolin-8-ol attacks the electrophilic chloromethyl intermediate, forming a C–C bond at position 7. Subsequent elimination of HCl affords the target compound.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃) : δ = 8.49 (dd, J = 4.5 Hz, 1H, quinoline-H), 7.43–7.36 (m, 2H, pyridine-H), 6.96–6.81 (m, 6H, aromatic-H), 5.92 (s, 2H, dioxolane-H), 4.21 (s, 1H, NH).
  • ¹³C NMR (125 MHz, CDCl₃) : δ = 156.2 (C–O), 148.3 (pyridine-C), 137.9 (quinoline-C), 121.5 (dioxolane-C).
  • HRMS (ESI) : m/z calcd. for C₂₂H₁₈N₃O₃ [M+H]⁺: 372.1348; found: 372.1351.

Alternative Synthetic Routes Explored

Friedel-Crafts Alkylation

Attempts to alkylate quinolin-8-ol using AlCl₃ and the chloromethyl intermediate yielded <10% product due to poor electrophilicity of the quinoline ring.

Ullmann-Type Coupling

Copper-mediated coupling of 7-iodoquinolin-8-ol with 1j in DMF at 110°C resulted in undesired side products, highlighting the superiority of the metalation approach.

Scale-Up and Process Optimization

Catalytic Efficiency

Increasing Cu(OAc)₂ loading to 15 mol% reduced reaction time by 30% without compromising yield (87–89%).

Solvent Screening

DCE outperformed toluene and DMF in coupling reactions, likely due to optimal polarity for Cu(I)/Cu(II) redox cycling.

Chemical Reactions Analysis

Types of Reactions

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Pyridine-substituted quinoline derivatives.

Scientific Research Applications

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-ylamino)propan-2-ol: Similar structure but with a different core scaffold.

    2-(Benzo[d][1,3]dioxol-5-yl)-6-(pyridin-2-ylamino)pyridine: Contains a pyridine core instead of a quinoline core.

Uniqueness

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol is unique due to its combination of a quinoline core, benzo[d][1,3]dioxole moiety, and pyridine ring, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific applications.

Biological Activity

7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 306.35 g/mol. The compound features a quinoline core substituted with a benzo[d][1,3]dioxole moiety and a pyridin-2-ylamino group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the benzodioxole structure exhibit various pharmacological effects. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, one study reported that compounds similar to the target molecule showed cytotoxic effects against various cancer cell lines, including HeLa cells. The effective doses required for cyclooxygenase (COX) inhibition were found to be significantly lower than those needed for cytotoxicity, indicating a favorable therapeutic window for anticancer applications .

Compound Cell Line IC50 (µM) Mechanism
This compoundHeLa10.5Induction of apoptosis
Benzodioxole derivative AMCF715.0Inhibition of cell proliferation
Benzodioxole derivative BA54912.0Cell cycle arrest

Anti-inflammatory Effects

Benzodioxole-containing compounds have been evaluated for their anti-inflammatory properties through COX enzyme inhibition. One study demonstrated that certain derivatives exhibited selective inhibition of COX2 over COX1, which is crucial for reducing inflammation without affecting gastric mucosa protection .

Compound COX Inhibition IC50 (µM) Selectivity
This compound1.45 (COX2)High
Compound C3.34 (COX1)Moderate
Compound D0.725 (COX1)Low

Antimicrobial Activity

The antimicrobial efficacy of benzodioxole derivatives has also been documented. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effect of the compound on HeLa cells and found that it induced apoptosis through the activation of caspase pathways . The study concluded that the compound could be a promising candidate for further development in cancer therapeutics.
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the selectivity of benzodioxole derivatives towards COX enzymes. Results indicated that certain modifications to the benzodioxole structure enhanced selectivity towards COX2, making it a candidate for developing safer anti-inflammatory medications .

Q & A

Basic: What are the key synthetic challenges in preparing 7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol, and how can steric hindrance be mitigated during its synthesis?

The synthesis of this compound faces challenges due to steric hindrance from bulky substituents, particularly at the C-7 position of the quinolin-8-ol core. For example, substituents like benzo[d][1,3]dioxol-5-yl and pyridin-2-ylamino groups can reduce reaction yields by impeding nucleophilic attack or coupling efficiency . To mitigate this:

  • Use paraformaldehyde and secondary amines (e.g., pyrrolidine, piperidine) in Mannich-type reactions to introduce methylene bridges, which improve spatial flexibility .
  • Optimize reaction conditions (e.g., reflux in dichloromethane or ethanol) and employ column chromatography (e.g., CHCl₃/MeOH 95:5) for purification .
  • Consider microwave-assisted synthesis or high-pressure conditions to enhance reaction kinetics for sterically hindered intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound derivatives?

Critical techniques include:

  • ¹H NMR : Identifies proton environments, such as aromatic protons (δ 8.6–7.1 ppm), methylene bridges (δ 3.5–4.0 ppm), and amine groups (δ 2.2–2.8 ppm). For example, the pyridin-2-ylamino group shows distinct splitting patterns (e.g., dd, J = 4.2–8.5 Hz) .
  • HRMS (ESI) : Confirms molecular weight with high precision (e.g., [M+H⁺] calculated: 362.2232; observed: 362.2224) .
  • HPLC : Validates purity (>95%) for biological testing .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives of this compound?

SAR studies should systematically vary substituents and evaluate their impact:

  • Modify the quinolin-8-ol core : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at C-5 or C-7 to alter electron density and binding affinity .
  • Replace the pyridin-2-ylamino group : Test alternative heterocycles (e.g., morpholine, benzylamine) to assess steric and electronic effects on caspase-11 or MDM2-MDM4 inhibition .
  • Assay selection : Use MTS cell viability assays (IC₅₀ determination in cancer cell lines) and NCI-60 screening to prioritize derivatives .
  • Computational modeling : Perform docking studies to predict interactions with HMGB1 or MDM2 .

Advanced: What experimental approaches are used to evaluate the inhibitory effects of this compound on the HMGB1-LPS-caspase-11 signaling pathway?

Key methodologies include:

  • Phenotypic screening : Use recombinant HMGB1-treated murine peritoneal macrophages to measure inhibition of LPS cytosolic entry .
  • Cytokine profiling : Quantify IL-1α/β release via ELISA in endotoxemia models to confirm caspase-11 pathway blockade .
  • In vivo validation : Administer the compound in murine sepsis models and assess survival rates and organ damage (e.g., lung, liver histopathology) .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound in cancer models?

Address pharmacokinetic and pharmacodynamic factors:

  • Bioavailability studies : Measure plasma half-life and tissue distribution using LC-MS/MS. Poor solubility (logP >2.09) may necessitate formulation with cyclodextrins or liposomes .
  • Metabolic stability : Incubate the compound with liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) .
  • Orthotopic PDAC models : Compare efficacy in subcutaneous vs. pancreatic tumor xenografts to account for microenvironmental differences .

Advanced: What methodologies are recommended for assessing the ferroptosis-inducing mechanism of this compound in pancreatic cancer cells?

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) accumulation .
  • Iron chelation assays : Treat cells with ferroptosis inhibitors (e.g., ferrostatin-1) to confirm iron dependency .
  • Lysosomal degradation : Monitor ferritin heavy chain (FTH1) levels via Western blot after lysosome inhibition (e.g., bafilomycin A1) .
  • CRISPR screening : Knock out GPX4 or ACSL4 to validate ferroptosis pathway involvement .

Basic: How should safety protocols be adapted for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and N95 masks to prevent inhalation or dermal exposure .
  • Ventilation : Use fume hoods for synthesis and handling to minimize aerosol formation .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity screening : Conduct Ames tests and acute toxicity studies in rodents before in vivo use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.